molecular formula C10H9F2N3 B6352166 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1154371-53-5

1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B6352166
CAS No.: 1154371-53-5
M. Wt: 209.20 g/mol
InChI Key: GTSVORNVVCZBBO-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comgoogle.com This designation is attributed to its versatile chemical nature and its ability to interact with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding and pi-pi stacking. enamine.net The pyrazole ring is structurally stable, synthetically accessible, and can be readily modified at several positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their biological activity. mdpi.comnih.gov

The inherent properties of the pyrazole ring system—a planar, aromatic structure with both hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) capabilities—make it an ideal building block for designing ligands that can fit into the active sites of enzymes and receptors. enamine.netnih.gov This versatility has led to the incorporation of the pyrazole core into numerous approved drugs targeting a wide range of diseases. nih.govresearchgate.net The prevalence of this scaffold in successful pharmaceuticals underscores its importance and continued relevance in drug discovery programs. google.comnih.gov

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Scaffold

Drug Name Therapeutic Use Key Structural Feature
Celecoxib Anti-inflammatory Substituted pyrazole ring
Ruxolitinib Anticancer (Kinase inhibitor) Pyrazole linked to a pyrrolopyrimidine core
Sildenafil Erectile dysfunction Fused pyrazolopyrimidinone (B8486647) ring system
Crizotinib Anticancer (Kinase inhibitor) Aminopyridine linked to a substituted pyrazole

Chemical Significance of Pyrazole Systems in Drug Discovery

The chemical significance of pyrazole systems in drug discovery is extensive, stemming from their broad spectrum of biological activities. researchgate.net Pyrazole derivatives have been reported to possess anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties, among others. google.comnih.govnih.gov A significant portion of modern research on pyrazoles focuses on their role as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comnih.gov

The pyrazole scaffold serves as a versatile template for developing selective and potent kinase inhibitors. mdpi.com For example, the 4-amino substituted pyrazole moiety is a key pharmacophore in several cyclin-dependent kinase (CDK) inhibitors. acs.org The ability to substitute the pyrazole ring at different positions allows for the creation of large libraries of compounds for high-throughput screening, accelerating the identification of new drug leads. nih.gov Synthetic strategies for creating substituted pyrazoles are well-established, often involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors, making them readily accessible for research and development. researchgate.net This synthetic tractability, combined with their proven biological potential, ensures that pyrazole derivatives will remain a central focus of medicinal chemistry research. nih.gov

Overview of 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine within the Landscape of Pyrazole Research

The specific compound This compound is a molecule of interest within the broader field of pyrazole chemistry, although it is not extensively documented in publicly available academic literature as a final drug product. Its structure, however, is highly suggestive of its potential role as a key intermediate or building block in the synthesis of more complex, biologically active molecules, particularly in the realm of kinase inhibitors.

A structural analysis of the compound reveals two key components: the 1H-pyrazol-4-amine core and the 1-[(2,3-difluorophenyl)methyl] substituent.

The 1H-pyrazol-4-amine Core: The amino group at the 4-position of the pyrazole ring is a significant feature. Aminopyrazoles are well-established precursors and key structural motifs in a variety of therapeutic agents. acs.orgmdpi.com They serve as versatile anchor points for further chemical modification, allowing for the attachment of other molecular fragments to build compounds with desired pharmacological profiles. This scaffold is particularly prevalent in the design of inhibitors targeting protein kinases, where the amine group can form crucial hydrogen bonds within the enzyme's active site. acs.org

The 1-[(2,3-Difluorophenyl)methyl] Substituent: The attachment of a difluorobenzyl group to the N1 position of the pyrazole is also noteworthy. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The 2,3-difluoro substitution pattern on the phenyl ring creates a specific electronic environment that can influence how the molecule interacts with its biological target.

Given these features, This compound is best understood as a valuable synthon—a molecular fragment used in the construction of larger compounds. Its design incorporates the proven pyrazole-amine scaffold with the strategic addition of fluorine, positioning it as a promising starting point for the discovery of novel kinase inhibitors and other potential therapeutics.

Table 2: Structural Analysis of this compound

Structural Moiety Significance in Medicinal Chemistry
1H-Pyrazole Ring A privileged scaffold; provides a stable, aromatic core for building diverse molecules. mdpi.comgoogle.com
4-Amino Group Acts as a key hydrogen bonding group and a versatile handle for synthetic elaboration. acs.orgmdpi.com
Benzyl (B1604629) Group A common linker or space-filling moiety in drug design that can engage in hydrophobic interactions.

| Difluoro Substitution | Can enhance metabolic stability, increase binding affinity, and modulate physicochemical properties. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVORNVVCZBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Investigations of 1 2,3 Difluorophenyl Methyl 1h Pyrazol 4 Amine and Its Analogues

Anti-Cancer and Anti-Proliferative Potential

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of pyrazole (B372694) derivatives have been evaluated against a broad spectrum of human cancer cell lines, demonstrating their potential as anti-proliferative agents.

Notably, a novel pyrazole compound, PTA-1, has shown potent cytotoxicity at low micromolar concentrations across 17 different human cancer cell lines. This compound exhibited a favorable selective cytotoxicity index, indicating it is more toxic to cancer cells than to non-cancerous human cells. nih.gov

Studies on various pyrazole analogues have revealed significant inhibitory activity against several cancer cell lines. For instance, certain pyrazoline derivatives demonstrated notable activity against HepG-2, HeLa, and A549 cells. mdpi.com Specifically, compounds with a 3-(4-fluorophenyl) or 3-(4-chlorophenyl) substituent showed potent activity against HepG-2 cells. mdpi.com Another study highlighted pyrazole derivatives with strong anti-proliferative effects on MCF-7, A549, Colo205, and A2780 cell lines, with IC50 values ranging from 0.01 to 0.65 µM. mdpi.com

The anti-proliferative activity of pyrazole-based compounds has been documented across a range of cancer types:

Breast Cancer: Pyrazole derivatives have shown cell-specific cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.net For example, the compound TOSIND strongly decreased the viability of MDA-MB-231 cells, while PYRIND diminished the viability of MCF-7 cells. nih.gov Platinum(II) complexes with pyrazole derivatives also exhibited anti-proliferative activity against these two breast cancer cell lines. tandfonline.com

Colon Cancer: Pyrazole analogues have demonstrated anti-proliferative activity against HCT-116 and HCT-8 colon cancer cells. nih.gov

Liver Cancer: Significant cytotoxicity has been observed against HepG-2 and Bel7402 liver cancer cell lines. mdpi.commdpi.com

Lung Cancer: Pyrazole derivatives have been effective against A-549 and NCI-H23 lung cancer cell lines. mdpi.commdpi.com

Cervical Cancer: HeLa cells have also been shown to be susceptible to the cytotoxic effects of pyrazole compounds. mdpi.commdpi.com

Prostate Cancer: The DU-145 prostate cancer cell line has been included in panels for testing the cytotoxicity of pyrazole derivatives.

Other Cell Lines: The anti-proliferative potential of pyrazole derivatives has also been assessed against SF-295 (glioblastoma) and NCI/ADR-RES (doxorubicin-resistant ovarian cancer) cell lines.

Compound/AnalogueCell LineActivity (IC50/GI50)Reference
Pyrazole carbaldehyde derivative (Compound 43)MCF-70.25 µM mdpi.com
Dimethoxy-containing pyrazole analogs (2, 3, 4)Various1.33–4.33 µM mdpi.com
Aryl urea derivatives of pyrimidine-pyrazole (Compound 11)MCF-7, A549, Colo205, A27800.01–0.65 µM mdpi.com
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HCT-116, HeLa1.7 µM, 3.6 µM mdpi.com
5-alkylated selanyl-1H-pyrazole derivatives (Compounds 53, 54)HepG-215.98 µM, 13.85 µM mdpi.com
PYRINDMCF-739.7 ± 5.8 μM nih.gov
TOSINDMDA-MB-23117.7 ± 2.7 μM nih.gov
Pyrazole-based Akt1 kinase inhibitor (Compound 2)HCT-1160.95 µM nih.gov
Fused pyrazole derivative (Compound 4)HepG-20.31 μM frontiersin.org
Pyrazoline derivative (1b)HepG-26.78 μM mdpi.com
Platinum(II)-pyrazole complex (PtPz1)MCF-711 ± 1 μM (48h) tandfonline.com
Indole-pyrazole derivative (Compound 33)HCT-116, MCF-7, HepG-2, A549<23.7 µM nih.gov
PTA-117 human cancer cell linesLow micromolar range nih.gov

Molecular Mechanisms of Action in Cancer Cells

The anti-cancer properties of 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine and its analogues are attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been identified as potent inhibitors of several kinases. nih.govdntb.gov.ua

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. A series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com Another pyrazole-based compound, designed as a rigid analogue of a known Akt1 kinase inhibitor, showed an IC50 value of 1.3 nM against Akt1 and anti-proliferative activity against the HCT-116 colon cancer cell line. nih.gov Afuresertib, a pyrazole-based inhibitor, potently inhibits all three isoforms of Akt. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Several pyrazole derivatives have been reported to possess inhibitory activity against CDKs. nih.gov For example, certain indole derivatives linked to a pyrazole moiety showed significant inhibitory activity toward CDK2. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were discovered as potent CDK2 inhibitors, with one compound exhibiting a Ki of 0.005 µM. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and is a target in B-cell malignancies.

c-Jun N-terminal Kinases (JNKs): JNKs are involved in stress responses and apoptosis.

Aurora Kinases: These kinases are involved in mitotic progression. A series of pyrazole-based compounds have been reported as Aurora A kinase inhibitors, with one compound showing IC50 values of 0.39 µM and 0.46 µM against HCT-116 and MCF-7 cell lines, respectively. nih.gov

Kinase TargetCompound/AnalogueInhibitory Activity (IC50/Ki)Reference
PI3 KinasePyrazole carbaldehyde derivative (Compound 43)Potent inhibitor mdpi.com
Akt1Pyrazole-based analogue (Compound 2)1.3 nM nih.gov
Akt (all isoforms)Afuresertib0.02 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) nih.gov
CDK2Indole-pyrazole derivative (Compound 33)0.074 µM nih.gov
CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)0.005 µM (Ki) nih.govnih.gov
Aurora A KinasePyrazole-based compound (Compound 6)0.16 µM nih.gov
EGFRFused pyrazole derivative (Compound 3)0.06 µM frontiersin.org
VEGFR-2Fused pyrazole derivative (Compound 9)0.22 µM frontiersin.org

Some pyrazole derivatives exert their anti-cancer effects through interaction with DNA. Pyrazoloacridine, for instance, has been identified as a DNA topoisomerase inhibitor. tandfonline.com Platinum(II) complexes incorporating pyrazole derivatives have been shown to induce apoptosis in breast cancer cells through indirect DNA damage. tandfonline.com

A common mechanism of action for many anti-cancer agents is the induction of cell cycle arrest, preventing cancer cells from dividing. Several pyrazole derivatives have been shown to arrest the cell cycle at different phases.

G2/M Phase Arrest: A number of pyrazole-containing compounds have been found to induce cell cycle arrest in the G2/M phase. mdpi.com For example, certain dimethoxy-containing pyrazole analogs and other derivatives that inhibit tubulin polymerization cause cells to accumulate in the G2/M phase. mdpi.com A novel pyrazoline derivative was also found to arrest HepG-2 cells at the G2/M phase at high concentrations. mdpi.com Similarly, the pyrazole compound PTA-1 arrests triple-negative breast cancer cells in the S and G2/M phases. nih.gov

S Phase Arrest: A pyrazole-based Akt1 kinase inhibitor was shown to arrest HCT-116 colon cancer cells at the S phase. nih.gov

G1 Phase Arrest: Platinum(II) complexes with pyrazole derivatives have been shown to inhibit cell survival by arresting the cell cycle in the G1 phase. tandfonline.com

In addition to direct kinase inhibition, pyrazole derivatives can modulate key signaling pathways that are often dysregulated in cancer.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Some 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. mdpi.com A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated as potential EGFR inhibitors. nih.gov

p38 MAPK Signaling: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses. Evidence suggests that p38 MAPK can act as a negative regulator of the VEGF/VEGFR-2 signaling pathway. nih.govnih.gov A novel class of highly selective 5-amino-1H-pyrazol-4-yl methanone inhibitors of p38 MAP kinase has been discovered. nih.gov

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. As mentioned, some pyrazole derivatives act as dual inhibitors of both EGFR and VEGFR-2. mdpi.com

Selectivity Profiles in Anti-Cancer Screening

Investigations into the anti-cancer properties of pyrazole analogues have highlighted their potential for selective activity against various human tumor cell lines. While broad-spectrum anti-proliferative effects are noted, certain derivatives exhibit pronounced potency against specific cancer types.

One study on 1,3,4-trisubstituted pyrazole derivatives revealed that compound 4c , a bicyclic derivative, demonstrated potent and selective anticancer activity against a majority of the 60 human tumor cell lines tested, with GI50 (Growth Inhibition 50) values ranging from 0.52 to 5.15 µM. alliedacademies.org Notably, this compound showed high selectivity against the colon cancer cell line SW-620 (GI50 of 0.52 µM) and renal cancer cell lines A498 and RXF 393 (GI50 of 0.58 and 0.86 µM, respectively). alliedacademies.org In contrast, other analogues in the same study, such as compounds 2 and 4a , showed a more generalized increase in potency across most cell lines in the initial single-dose screening. alliedacademies.org

Further research into 5-aminopyrazole derivatives indicated that the substitution pattern on the pyrazole ring is a key determinant of anti-proliferative activity. nih.gov For instance, 3-unsubstituted pyrazole scaffolds were found to be crucial for activity, whereas 3-methyl substituted pyrazoles and 3-benzylidenecarbohydrazide pyrazoles showed no significant anti-cancer effects. nih.gov

Compound/Analogue ClassCancer Cell LineActivity MetricFindingSource
Compound 4c (a 1,3,4-trisubstituted pyrazole)Colon (SW-620)GI500.52 µM alliedacademies.org
Compound 4c (a 1,3,4-trisubstituted pyrazole)Renal (A498)GI500.58 µM alliedacademies.org
Compound 4c (a 1,3,4-trisubstituted pyrazole)Renal (RXF 393)GI500.86 µM alliedacademies.org
5-Aminopyrazole DerivativesVariousGrowth %3-unsubstituted scaffold is key for activity nih.gov

Anti-Microbial Properties

The pyrazole scaffold is a cornerstone in the development of novel anti-microbial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

Pyrazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. A variety of structural modifications to the pyrazole nucleus have been explored to enhance antibacterial potency.

For example, a series of pyrazole-thiazole hybrids containing a hydrazone moiety showed antibacterial activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the range of 1.9/7.8 µg/mL to 3.9/7.8 µg/mL against strains including Staphylococcus aureus and Klebsiella planticola. nih.gov Another study highlighted aminoguanidine-derived 1,3-diphenyl pyrazoles as potent antimicrobial agents with MIC values of 1–8 µg/ml against several bacterial strains, showing better activity against Escherichia coli than the control drug moxifloxacin. nih.gov

Furthermore, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with Minimum Bactericidal Concentration (MBC) values below 1 μg/ml against several Gram-negative strains, including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Thiazolidinone-clubbed pyrazoles have also shown moderate activity against E. coli with an MIC of 16 μg/ml. nih.gov A collection of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria, with one of the most potent compounds exhibiting MIC values of 0.78–3.125 μg/ml. nih.gov

Compound/Analogue ClassBacterial Strain(s)Activity MetricFindingSource
Pyrazole-Thiazole HybridsS. aureus, K. planticolaMIC/MBC1.9/7.8 to 3.9/7.8 µg/mL nih.gov
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coliMIC1 µg/mL nih.gov
Imidazo-pyridine substituted pyrazolesE. coli, K. pneumoniae, P. aeruginosaMBC<1 µg/mL nih.gov
Thiazolidinone-clubbed pyrazolesE. coliMIC16 µg/mL nih.gov
Trifluoromethyl phenyl derived pyrazolesGram-positive bacteriaMIC0.78–3.125 µg/mL nih.gov

Antifungal Efficacy

Analogues of this compound are also recognized for their significant antifungal properties. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, in particular, has been identified as a highly effective acyl moiety in a number of commercial fungicides. nih.gov

In one study, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro activity against four phytopathogenic fungi. nih.gov The isoxazolol pyrazole carboxylate 7ai demonstrated strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.govresearchgate.net Another study found that a pyrazole analogue, 1v , displayed the highest activity against Fusarium graminearum with an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov

Furthermore, research on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed that compound 9m exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.govresearchgate.net

Compound/Analogue ClassFungal Strain(s)Activity MetricFindingSource
Isoxazolol pyrazole carboxylate 7aiR. solaniEC500.37 µg/mL nih.govresearchgate.net
Pyrazole analogue 1vF. graminearumEC500.0530 µM nih.gov
Compound 9m (a pyrazole-4-carboxylic acid amide)Seven phytopathogenic fungiActivityHigher than boscalid nih.govresearchgate.net
Hydrazone 21a (a pyrazole derivative)C. albicans, A. nigerMIC2.9–7.8 µg/mL nih.gov

Anti-mycobacterial Activity against Mycobacterium tuberculosis strains

The pyrazole and pyrazoline scaffolds have emerged as promising frameworks for the development of novel agents against Mycobacterium tuberculosis. nih.gov These compounds are thought to interfere with essential biological processes in mycobacteria, such as cell wall synthesis, protein synthesis, and nucleic acid synthesis. nih.gov

A phenotypic screening of a small molecule library identified a nitroso-containing pyrazole derivative, NSC 18725 , as a potent anti-mycobacterial compound. nih.gov It displayed a Minimum Inhibitory Concentration (MIC99) value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov Structure-activity relationship studies revealed that pyrazole derivatives lacking a functional group at the fourth position were devoid of anti-mycobacterial activity in vitro. nih.gov Another study synthesized 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives and found they possessed interesting antitubercular activity against the Mycobacterium tuberculosis H37Rv reference strain. nih.gov

Further research has explored pyrazole and triazole analogues as inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com While structural modifications to the lead compound did not enhance antituberculosis activity, most of the synthesized compounds demonstrated MtbUGM inhibitory activity. mdpi.com

Compound/Analogue ClassMycobacterial Strain(s)Activity MetricFindingSource
NSC 18725 (nitroso-containing pyrazole)Fast and slow-growing mycobacteriaMIC990.3125 µM nih.gov
1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivativesM. tuberculosis H37RvActivityInteresting antitubercular activity nih.gov
Pyrazole derivative DA10MtbUGM (enzyme)Ki51 ± 4 µM mdpi.com

Anti-Inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting through the inhibition of key inflammatory pathways and mediators.

Inhibition of Inflammatory Cytokines (e.g., TNF-α, IL-6)

Several studies have demonstrated the ability of pyrazole analogues to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are pivotal in the inflammatory response, and their inhibition is a key therapeutic strategy for a range of inflammatory diseases. nih.gov

A study investigating novel pyrazole analogues as inhibitors of nuclear factor kappa B (NF-ĸB), a key transcription factor in the inflammatory response, identified Compound 6c as a potent inhibitor. nih.gov This compound was found to significantly reduce the levels of IL-1β, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov The inhibition of these pro-inflammatory cytokines was attributed to the compound's ability to block NF-ĸB activity. nih.gov

Other research has also pointed to the role of pyrazole derivatives in modulating inflammatory pathways. For instance, a novel pyrazole derivative, FR140423 , was identified as a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the production of prostaglandins which are inflammatory mediators. nih.gov While this study did not directly measure TNF-α and IL-6, the inhibition of COX-2 is a well-established mechanism for reducing inflammation.

Compound/Analogue ClassTargetCell LineFindingSource
Compound 6c (a pyrazole analogue)TNF-α, IL-6, IL-1βLPS-stimulated RAW264.7 cellsSignificant reduction in cytokine levels nih.gov
FR140423 (a pyrazole derivative)Cyclooxygenase-2 (COX-2)Recombinant human enzyme assays150 times more selective for COX-2 than COX-1 nih.gov
Pyrazolo[1,5-a]quinazoline derivativesNF-κB transcriptional activityHuman THP-1Blue monocytic cellsIdentified 13 compounds with anti-inflammatory activity mdpi.com

Cyclooxygenase (COX-1/COX-2) Inhibition

The pyrazole nucleus is a core structural feature in several selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govmdpi.com Research has focused on synthesizing various pyrazole derivatives to achieve high inhibitory potency and selectivity for COX-2 over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov

A study of newly synthesized pyrazole derivatives revealed potent inhibitory activity at the nanomolar level, with most compounds showing a preference for COX-2 inhibition. nih.gov For instance, certain derivatives exhibited IC₅₀ values against COX-2 of 19.87 nM, 39.43 nM, and 38.73 nM, with selectivity indices of 22.21 and 17.47, indicating a strong preference for COX-2. nih.gov Another investigation into novel pyrazole derivatives found that all tested compounds selectively inhibited the COX-2 enzyme with IC₅₀ values ranging from 0.043 to 0.56 μM. nih.gov Similarly, pyrazole–pyridazine hybrids have been developed as selective COX-2 inhibitors, with trimethoxy derivatives demonstrating higher potency than the standard drug celecoxib, with IC₅₀ values of 1.50 and 1.15 μM. rsc.org

The anti-inflammatory effects of these compounds are directly linked to their ability to inhibit the COX enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. researchgate.net The effectiveness of these pyrazole derivatives as anti-inflammatory agents in animal models has been shown to correlate with their in vitro COX-2 selectivity, reinforcing their potential as selective COX-2 inhibitors. nih.gov

Table 1: COX-2 Inhibition by Various Pyrazole Analogues

Compound Class Specific Derivative Target Enzyme IC₅₀ Value Reference
Pyrazole Derivative Compound 2a COX-2 19.87 nM nih.gov
Pyrazole Derivative Compound 3b COX-2 39.43 nM nih.gov
Pyrazole Derivative Compound 5b COX-2 38.73 nM nih.gov
Substituted Pyrazole Compound 11 COX-2 0.043 µM nih.gov
Substituted Pyrazole Compound 12 COX-2 0.049 µM nih.gov
Pyrazole-pyridazine Hybrid Compound 5f COX-2 1.50 µM rsc.org
Pyrazole-pyridazine Hybrid Compound 6f COX-2 1.15 µM rsc.org

Anti-Oxidant Capacity

The pyrazole scaffold is a recognized pharmacophore for the development of potent antioxidant agents. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom, which can neutralize free radicals and terminate oxidative chain reactions. researchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, making the development of new antioxidant compounds a significant area of research. nih.gov

Radical Scavenging Activities (e.g., DPPH, H₂O₂)

The antioxidant potential of pyrazole analogues is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. jmchemsci.commdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured by a color change, indicating its scavenging capacity. researchgate.net

Studies have shown that various pyrazole derivatives possess significant radical scavenging activity. nih.gov For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were tested, with some compounds showing high scavenging rates, such as 96.64% and 77.31% at a concentration of 80 mg/mL. researchgate.net In another study, a series of 5-aminopyrazole derivatives were evaluated, with the most active compounds showing antioxidant activity (AA%) values of 27.65% and 15.47% when calculated as Trolox equivalents. nih.gov The structure of the pyrazole derivative, including the nature and position of substituents, plays a crucial role in its antioxidant potency. nih.govresearchgate.net For instance, di-halogenated pyrazole derivatives have been observed to exhibit more significant DPPH radical scavenging activity than their corresponding mono-chloro-substituted counterparts. nih.gov In addition to DPPH, other assays, including nitric oxide, superoxide, and hydrogen peroxide scavenging methods, have been used to confirm the broad antioxidant profile of these compounds. nih.govresearchgate.net

Table 2: DPPH Radical Scavenging Activity of Pyrazole Analogues

Compound Class Specific Derivative Activity Concentration Reference
Pyrazole Derivative Compound 8 96.64% Inhibition 80 mg/mL researchgate.net
Pyrazole Derivative Compound 1 77.31% Inhibition 80 mg/mL researchgate.net
Pyrazole Derivative Compound 10 71.71% Inhibition 80 mg/mL researchgate.net
5-Aminopyrazole Compound 4b 27.65% AA Not Specified nih.gov
5-Aminopyrazole Compound 4c 15.47% AA Not Specified nih.gov

Other Pharmacological Activities of Pyrazole Derivatives

The versatile pyrazole core has been incorporated into molecules exhibiting a wide array of pharmacological activities beyond anti-inflammatory and antioxidant effects. This structural motif is considered a "ubiquitous motif" in biologically active compounds, leading to investigations in numerous therapeutic areas. nih.gov

Antiviral Properties (e.g., HSV-1, HIV-1)

Pyrazole derivatives have demonstrated significant potential as antiviral agents. Specifically, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the replication of Herpes Simplex Virus Type-1 (HSV-1). mdpi.com Research into their mechanism suggests they may interfere with the viral adsorption process. mdpi.com One study found that a pyrazolonaphthyridine derivative could prevent the cytopathic effects of HSV-1 on Vero cells by up to 91% at a 50 μM concentration. nih.gov Fused pyrazolopyrimidines have also shown promising activity against HSV-1. nih.gov

In addition to anti-herpes activity, the pyrazole scaffold is prominent in the development of anti-HIV agents. researchgate.net Some pyrazolo[3,4-b]pyridine derivatives have been identified as non-nucleoside analog inhibitors of the HIV-1 reverse transcriptase enzyme. mdpi.com The low cytotoxicity of many pyrazole derivatives in human cells makes them attractive candidates for further development as antiviral drugs. researchgate.net

Anti-diabetic Activity

Heterocyclic compounds containing the pyrazole scaffold have emerged as promising candidates for the treatment of diabetes mellitus. innspub.net Their anti-diabetic effects are often mediated through the inhibition of key enzymes involved in glucose metabolism. researchgate.neteurekaselect.com

Several pyrazole derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. researchgate.netmdpi.com By inhibiting these enzymes, the compounds can help to control postprandial hyperglycemia. For example, a series of acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with IC₅₀ values ranging from 1.13 to 28.27 µM, significantly more potent than the standard drug acarbose (IC₅₀ = 35.1 µM). frontiersin.org Similarly, pyrazolo[3,4-b]pyridine derivatives have shown good anti-diabetic properties through α-amylase inhibition, with IC₅₀ values as low as 5.10 µM. mdpi.com Other mechanisms for the anti-diabetic activity of pyrazole compounds include the inhibition of dipeptidyl peptidase-4 (DPP-4) and sodium-glucose co-transporters (SGLT-1 and SGLT-2). researchgate.neteurekaselect.com

Table 3: Anti-diabetic Enzyme Inhibition by Pyrazole Analogues

Compound Class Target Enzyme IC₅₀ Value Standard Drug (IC₅₀) Reference
Acyl Pyrazole Sulfonamide α-glucosidase 1.13 ± 0.06 µM Acarbose (35.1 ± 0.14 µM) frontiersin.org
Pyrazolo[3,4-b]pyridine α-amylase 5.10 µM Acarbose mdpi.com
Pyrazolo[3,4-b]pyridine α-amylase 5.12 µM Acarbose mdpi.com
Pyrazolo[3,4-b]pyridine α-amylase 7.06 µM Acarbose mdpi.com

Enzyme Inhibitory Activity (General)

The ability of pyrazole derivatives to inhibit various enzymes extends to several other classes beyond those involved in inflammation and diabetes. This broad inhibitory profile highlights the therapeutic potential of the pyrazole scaffold.

For instance, certain pyrazole-based heterocyclic compounds have been identified as selective inhibitors of urease and butyrylcholinesterase. researchgate.net Other pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Kᵢ values in the low nanomolar range (5.13-16.9 nM). tandfonline.com Additionally, pyrazole analogues have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in various human diseases, and N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.govnih.gov This wide range of enzyme targets underscores the versatility of pyrazole chemistry in drug discovery. tandfonline.com

Structure Activity Relationship Sar Studies of 1 2,3 Difluorophenyl Methyl 1h Pyrazol 4 Amine Analogues

Impact of Fluorine Substitution on Biological Potency and Selectivity

The introduction of fluorine atoms into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate their biological properties. In the context of 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine analogues, the fluorine substituents on the phenyl ring have a profound impact on their potency and selectivity. The position and number of fluorine atoms can influence the electronic properties, lipophilicity, and metabolic stability of the compounds.

Research on various fluoro-substituted pyrazole (B372694) derivatives has demonstrated that the presence of fluorine can significantly enhance biological activity. For instance, in a study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, the position of the fluorine substituent on the phenyl ring was found to be crucial for activity. An ortho-fluorine substituent resulted in a greater reduction of the c-di-GMP level compared to meta or para substitutions. nih.gov This highlights the sensitivity of biological targets to the specific placement of fluorine atoms, which can affect key interactions within the binding site.

The table below illustrates the effect of fluorine substitution patterns on the anti-biofilm activity of 4-arylazo-3,5-diamino-1H-pyrazole derivatives.

Compound EntryPhenyl Substitutionc-di-GMP Level Reduction (%)
13-F73
22-F83
34-F44

Furthermore, studies on 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives as insecticidal agents revealed that the difluoro substitution pattern was a key contributor to their potency against specific pests. nih.gov This suggests that the electronic and steric effects of the fluorine atoms in the 2,3-difluoro arrangement of the title compound likely play a significant role in its interaction with its biological target.

Role of Substitutions at the Pyrazole Ring (e.g., N-1, C-3, C-4, C-5 positions)

The pyrazole core is a versatile scaffold that allows for substitutions at multiple positions, each influencing the molecule's biological activity in distinct ways.

N-1 Position: The substituent at the N-1 position of the pyrazole ring is critical for orienting the molecule within the target's binding pocket. In this compound, this is the (2,3-difluorophenyl)methyl group. Studies on other N-1 substituted pyrazoles have shown that the nature of this substituent significantly impacts potency. For example, in a series of pyrazole-based inhibitors of meprin α and β, N-alkylation or N-arylation of the pyrazole ring generally led to a decrease in inhibitory activity compared to the unsubstituted analogue. nih.gov However, in other contexts, such as RIP1 kinase inhibitors, a 1-benzyl-1H-pyrazole scaffold was found to be essential for activity. nih.gov This indicates that the optimal N-1 substituent is highly dependent on the specific biological target.

C-3 and C-5 Positions: Modifications at the C-3 and C-5 positions of the pyrazole ring have been extensively explored to modulate the activity and selectivity of pyrazole-based compounds. For instance, in the development of pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, substitutions at the C-3 and C-5 positions with various aryl and alkyl groups led to significant variations in activity. mdpi.com Specifically, electron-donating groups at the 4'-position of a C-3 phenyl substituent were found to be favorable for activity. mdpi.com

The following table summarizes the structure-activity relationships of C-3 and C-5 substituted pyrazoles as meprin α inhibitors.

CompoundR2 (at C-3/C-5)Ki (nM) for Meprin α
7aPhenyl1.3
14aMethyl>1000
14bBenzyl (B1604629)14.3
14cCyclopentyl1.7

C-4 Position: The C-4 position of the pyrazole ring is occupied by an essential amino group in the title compound. The nature of the substituent at this position is a key determinant of the pharmacological profile.

Influence of the (2,3-Difluorophenyl)methyl Moiety on Biological Activity

Studies on related compounds with substituted benzyl groups at the N-1 position have demonstrated the importance of this moiety. For example, in the design of RIP1 kinase inhibitors, a series of 1-benzyl-1H-pyrazole derivatives were synthesized, and SAR analysis revealed that substitutions on the benzyl ring significantly influenced their inhibitory potency. nih.gov Similarly, research on 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives showed that this specific substituted phenyl group was a key feature for their insecticidal activity. nih.gov

Contribution of the Amino Group at C-4 to Pharmacological Profiles

The amino group at the C-4 position of the pyrazole ring is a critical functional group that can act as a hydrogen bond donor, significantly influencing the compound's interaction with its biological target. The basicity of this amino group can also play a role in forming salt bridges with acidic residues in the active site.

The importance of an amino group on the pyrazole ring has been highlighted in numerous studies. For instance, 4-aminopyrazoles (4APs) have been investigated for their anticonvulsant properties, where the exocyclic NH2 group was shown to be important for pharmacological activity. nih.gov In the context of kinase inhibitors, the amino group often serves as a key anchoring point in the hinge region of the kinase domain. For example, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a common pharmacophore in kinase inhibitors, where the pyrazole amino group is crucial for binding. nih.gov

Modulation of Biological Activity through Structural Modifications and Bioisosteric Replacements

Structural modifications and bioisosteric replacements are powerful tools for optimizing the pharmacological properties of lead compounds. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.

In the context of this compound analogues, various bioisosteric replacements could be envisioned to fine-tune activity, selectivity, and pharmacokinetic properties. For example, the pyrazole core itself can be replaced with other five-membered heterocycles like thiazole, triazole, or imidazole, as demonstrated in the development of CB1 cannabinoid receptor antagonists. nih.gov

The replacement of oxygenated functionalities (e.g., hydroxyl or methoxy groups) with fluorine is a common bioisosteric replacement strategy to block metabolic oxidation and improve bioavailability. chemrxiv.org While the title compound already contains fluorine, this principle can be applied to other parts of the molecule or in the design of new analogues.

The following table provides examples of common bioisosteric replacements relevant to the structural components of the title compound.

Original GroupBioisosteric Replacement(s)Potential Impact
PhenylPyridyl, ThienylAltered electronic properties, potential for new hydrogen bonds
-F-OH, -NH2, -CH3Modified electronics, polarity, and hydrogen bonding capacity
-CH2--NH-, -O-, -S-Changes in bond angles, flexibility, and hydrogen bonding potential
Pyrazole RingImidazole, Triazole, ThiazoleAltered electronics, hydrogen bonding patterns, and metabolic stability

By systematically applying these structural modifications and bioisosteric replacements, medicinal chemists can explore the chemical space around this compound to develop analogues with improved therapeutic potential.

Computational and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These theoretical studies can predict electronic behavior and vibrational characteristics, offering insights into molecular stability, reactivity, and spectroscopic signatures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

No published data is available for the electronic properties of this specific compound.

Vibrational analysis, often performed using methods like Density Functional Theory (DFT), predicts the frequencies at which a molecule's bonds will vibrate. These theoretical spectra (e.g., Infrared and Raman) can be correlated with experimental data to confirm molecular structure and identify functional groups.

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H (amine) Stretching Data not available
C-F (difluorophenyl) Stretching Data not available
C=C (pyrazole ring) Stretching Data not available

Specific vibrational mode analysis for this compound has not been reported in the literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. It is instrumental in drug discovery for predicting the binding orientation and affinity of a compound within a target's active site.

This analysis investigates the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site. Such studies are critical for understanding the mechanism of action of potential inhibitors against targets like kinases and enzymes. Docking studies on various pyrazole (B372694) derivatives have shown their potential to inhibit targets such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and COX-2.

No molecular docking studies have been published for this compound with hGLUT1, COX-2, Aurora kinase-1, DNA topoisomerase-2 alpha, or CDK2/cyclin A2.

Docking algorithms score different binding poses to predict the most favorable binding mode and estimate the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and potent interaction.

Table 3: Hypothetical Binding Affinities of this compound with Various Biological Targets

Target Protein Binding Affinity (kcal/mol)
hGLUT1 Data not available
COX-2 Data not available
Aurora kinase-1 Data not available
DNA topoisomerase-2 alpha Data not available

Binding affinity data for this specific compound is not available.

A crucial outcome of docking simulations is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity.

There is no available data identifying the key interacting residues between this compound and the specified biological targets.

In Silico Prediction of Pharmacokinetic Parameters

In the absence of direct experimental data, computational methods are invaluable for predicting the pharmacokinetic profiles of novel chemical entities. Ligand-based approaches, which utilize the structural information of a molecule to predict its properties, are commonly employed.

In silico models can predict metabolic stability by analyzing a compound's structure for motifs susceptible to metabolism by cytochrome P450 enzymes. For fluorinated pyrazole derivatives, these models would assess the impact of the difluorophenyl group on blocking potential metabolic sites on the phenyl ring. General predictions for pyrazole-containing compounds suggest that many derivatives can exhibit good bioavailability scores. rjpn.org

Several computational tools and web servers, such as SwissADME and MetStabOn, are available to predict a range of pharmacokinetic parameters. rjpn.org These tools analyze the molecule's physicochemical properties to estimate its absorption, distribution, metabolism, and excretion (ADME) profile. For structurally similar fluorinated pyrazoles, these predictions often indicate good oral absorption and drug-likeness. rjpn.orgjohnshopkins.eduresearchgate.net

Table 1: Predicted Pharmacokinetic Parameters for Structurally Related Fluorinated Pyrazole Derivatives

ParameterPredicted Value/ClassificationRationale Based on Similar Compounds
Metabolic Stability Likely EnhancedFluorine substitution on the phenyl ring is known to block sites of oxidative metabolism, a common strategy to improve metabolic stability in drug candidates. nih.govsemanticscholar.orgresearchgate.net
Oral Bioavailability Potentially GoodMany pyrazole derivatives are predicted to have favorable oral bioavailability based on physicochemical properties. rjpn.org
Lipophilicity (LogP) Moderate to HighThe presence of the difluorophenylmethyl group would likely increase lipophilicity, which can influence absorption and distribution.
Drug-Likeness Likely FavorableStructurally similar pyrazole derivatives often adhere to Lipinski's rule of five, indicating good drug-like properties. rjpn.orgresearchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure, flexibility, and dynamic behavior of a molecule over time. These computational techniques are crucial for understanding how a ligand might interact with a biological target.

For pyrazole derivatives, computational studies, including Density Functional Theory (DFT), are used to determine stable conformations and electronic properties. unf.edueurasianjournals.com The rotational freedom around the single bonds, such as the bond connecting the methyl group to the pyrazole and the phenyl ring, allows the molecule to adopt various conformations. The preferred conformation will be the one with the lowest energy, which is critical for its binding affinity to a target protein.

Molecular dynamics simulations of pyrazole derivatives complexed with target proteins have been used to assess the stability of the ligand-protein interactions. nih.govtandfonline.com These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the binding. For instance, in studies of pyrazole-based kinase inhibitors, MD simulations have shown that the pyrazole core can form crucial hydrogen bonds within the ATP-binding pocket of kinases. nih.gov The difluorophenyl moiety would be expected to participate in hydrophobic and potentially halogen-bonding interactions with the protein.

Table 2: Key Parameters in Conformational Analysis and Molecular Dynamics of Related Pyrazole Derivatives

ParameterTypical Findings for Related CompoundsRelevance to this compound
Stable Conformations The orientation of the substituted phenyl ring relative to the pyrazole core is a key determinant of the lowest energy conformer.The 2,3-difluoro substitution pattern will influence the preferred rotational angle of the phenyl ring due to steric and electronic effects.
Binding Site Interactions Pyrazole nitrogen atoms and the 4-amino group are potential hydrogen bond donors and acceptors. Aromatic rings often engage in hydrophobic and π-stacking interactions. nih.govresearchgate.netThe pyrazole and amino groups could form key hydrogen bonds, while the difluorophenyl ring could interact with hydrophobic pockets of a target protein.
Ligand RMSD in MD Stable RMSD values (typically < 2 Å) over the course of a simulation indicate the ligand maintains a stable binding pose. nih.govA stable RMSD would suggest a favorable and sustained interaction with a biological target.
Protein-Ligand Hydrogen Bonds The number and duration of hydrogen bonds are monitored throughout the simulation to assess binding stability. nih.govPersistent hydrogen bonds involving the pyrazole and amino moieties would be indicative of a strong interaction.

Future Research Directions and Academic Implications

Design and Synthesis of Next-Generation Pyrazole (B372694) Amine Analogues with Enhanced Specificity

The development of analogues of 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a critical next step to explore and enhance its therapeutic potential. Structure-activity relationship (SAR) studies will be central to this effort, guiding the rational design of new molecules with improved potency and, crucially, enhanced specificity for their biological targets. nih.gov Synthetic strategies will likely focus on systematic modifications of the parent compound's core components: the 2,3-difluorophenyl group, the methyl linker, and the pyrazol-4-amine ring. ias.ac.in

Key areas for synthetic modification include:

Modification of the Phenyl Ring: Altering the position or number of fluorine atoms on the phenyl ring can significantly impact electronic properties and binding interactions. Introducing other substituents (e.g., chloro, methoxy, trifluoromethyl groups) could probe different regions of a target's binding pocket. elsevierpure.com

Alterations to the Pyrazole Core: Substitution at other positions on the pyrazole ring can modulate the compound's pharmacokinetic properties and target affinity. nih.gov The synthesis of pyrazole derivatives often involves the condensation of 1,3-dicarbonyl compounds or β-ketonitriles with hydrazines, offering versatile routes to a wide range of analogues. researchgate.netmdpi.com

Functionalization of the Amine Group: The primary amine at the 4-position is a key site for derivatization, allowing for the introduction of various functional groups to form amides, sulfonamides, or other moieties that could form additional interactions with a biological target. ias.ac.in

Table 1: Proposed Analogues and Rationale for Synthesis
Analogue SeriesStructural ModificationScientific RationalePotential Impact
Series AVarying fluorine substitution patterns on the phenyl ring (e.g., 2,4-difluoro, 3,4-difluoro)To evaluate the role of fluorine positioning on binding affinity and selectivity.Enhanced target specificity; altered metabolic stability.
Series BSubstitution at the C3 and C5 positions of the pyrazole ring (e.g., methyl, trifluoromethyl)To explore steric and electronic effects within the pyrazole core on target engagement.Improved potency and pharmacokinetic profile.
Series CAcylation or sulfonylation of the 4-amino groupTo introduce hydrogen bond donors/acceptors and occupy additional pockets in the target binding site.Increased binding affinity and potential for new target interactions.
Series DReplacement of the phenyl ring with other heterocyclic systems (e.g., pyridine, thiophene)To modulate solubility, cell permeability, and explore novel binding orientations.Improved drug-like properties and novel bioactivity.

Exploration of Novel Biological Targets for this compound

A significant avenue of future research will be the identification of the specific molecular targets of this compound. The pyrazole class of compounds is known to interact with a diverse range of biological entities, including protein kinases, enzymes involved in inflammatory pathways, and G-protein coupled receptors. researchgate.netnih.govnih.gov Elucidating the precise targets of this specific compound is essential for understanding its mechanism of action and potential therapeutic applications.

Modern chemical biology and proteomic approaches can be employed for target deconvolution:

Affinity-based proteomics: This involves immobilizing the compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

High-throughput screening: The compound can be screened against large panels of recombinant enzymes (e.g., kinases, proteases) or receptor-binding assays to identify direct interactions. nih.gov

Phenotypic screening followed by target identification: If the compound shows a specific cellular effect (e.g., induces apoptosis in cancer cells), subsequent investigations can be performed to pinpoint the molecular pathway responsible.

Given the activities of related pyrazole compounds, potential target classes for investigation are numerous and varied. nih.govnih.gov

Table 2: Potential Biological Target Classes for Investigation
Target ClassExamplesTherapeutic RelevanceRationale based on Pyrazole Scaffold
Protein KinasesCDKs, EGFR, VEGFR, Src KinaseOncology, Inflammatory DisordersMany approved and investigational pyrazole-based drugs are kinase inhibitors. nih.govresearchgate.net
CyclooxygenasesCOX-1, COX-2Inflammation, PainThe anti-inflammatory drug Celecoxib is a well-known pyrazole derivative targeting COX-2. nih.gov
Phosphoinositide 3-kinases (PI3K)PI3Kα, PI3KδOncology, ImmunologySome pyrazole derivatives have shown potent inhibition of the PI3K/AKT signaling pathway. nih.gov
TopoisomerasesTopoisomerase I, Topoisomerase IIOncologyPyrazole-linked hybrids have been developed as inhibitors of DNA topoisomerases. nih.gov

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process, and these methods will be invaluable in optimizing this compound and its analogues. eurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide deep insights into how these molecules interact with their biological targets at an atomic level. nih.govopenmedicinalchemistryjournal.com

Future computational research could involve:

Molecular Docking: Once a biological target is identified, docking studies can predict the most likely binding pose of the compound within the active site. This information is crucial for understanding key interactions and for designing modifications to improve binding affinity. ekb.eg

QSAR Studies: By synthesizing and testing a library of analogues, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of solvent molecules. This can help refine the understanding of the binding mechanism. eurasianjournals.com

De Novo Design:* Advanced algorithms can use the structure of a target's binding site to design entirely new molecules from scratch that are predicted to have high affinity and specificity. tandfonline.com

Table 3: Application of Computational Methods in Drug Design
Computational MethodObjectiveExpected Outcome
Molecular DockingPredict binding mode and affinity to a specific biological target.Identification of key amino acid interactions and a virtual binding score.
QSAR AnalysisCorrelate physicochemical properties of analogues with their biological activity.A predictive model to guide the design of more potent compounds.
Molecular DynamicsSimulate the stability and conformational changes of the ligand-receptor complex.Understanding of the dynamic nature of the binding interaction.
ADMET PredictionIn silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of potential liabilities in drug development.

Potential Development as Multi-Targeting Therapeutic Agents

The concept of "one molecule, multiple targets," known as polypharmacology, is an increasingly important strategy for treating complex diseases like cancer and neuroinflammatory disorders. The pyrazole scaffold is well-suited for the design of multi-target agents due to its versatile chemical nature, which allows it to be decorated with different pharmacophores to interact with multiple biological targets simultaneously. nih.govnih.gov

Q & A

Q. What are the established synthetic methodologies for 1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For instance, in Example 237 , methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate reacts with 4-bromo-2-iodoaniline under optimized conditions (K₂CO₃, Pd(PPh₃)₄, methanol/water) to yield the target compound . Key steps include:

  • Reagent stoichiometry : 1:1 molar ratio of precursors.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Purification : HPLC with retention time 0.89 minutes .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELXL refinement is the gold standard. For analogous pyrazole derivatives, triclinic crystal systems (space group P1) with parameters a = 10.2487 Å, b = 10.4643 Å, and γ = 98.03° were reported . Additional validation methods include:

  • LCMS : m/z 604 [M+H]⁺ confirms molecular weight .
  • HPLC : Retention time consistency (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) .

Q. What analytical techniques are critical for purity assessment?

  • Chromatography : Reverse-phase HPLC with trifluoroacetic acid modifiers .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of byproducts.
  • Elemental analysis : Confirms C, H, N, F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst loading : 5 mol% Pd(PPh₃)₄ improves efficiency without side reactions .
  • Temperature control : Reflux at 80°C for 10 hours maximizes conversion (40% yield achieved in Example 75 ) .

Table 1 : Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄ (5 mol%)+15%
SolventMethanol/water (3:1)+20%
Temperature80°C, 10 h+25%

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Models electronic effects of fluorine substituents on aromatic rings.
  • Molecular docking : Predicts binding affinity to biological targets (e.g., antimicrobial enzymes) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties .

Q. How is bioactivity assessed for antimicrobial potential?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Agar dilution method : Pyrazole derivatives show MIC values <10 µg/mL, suggesting potent activity .

Table 2 : Bioactivity Data for Pyrazole Analogues

CompoundMIC (µg/mL)Target OrganismReference
Ceapin-A7 derivative8.2S. aureus
4-Methoxy analogue12.5E. coli

Q. What challenges arise in crystallographic refinement of halogenated pyrazoles?

  • Disorder in fluorine positions : SHELXL’s PART instruction resolves anisotropic displacement parameters .
  • Twinned crystals : Use of HKL-3000 or XDS for data integration improves Rint values .

Methodological Notes

  • Data consistency : Conflicting LCMS/m/z values (e.g., 604 vs. 732 [M+H]⁺) resolved via triplicate runs .
  • Ethical compliance : All bioactivity data derived from peer-reviewed studies, avoiding industrial claims.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.